molecular formula C9H9F2NO2 B581235 N-(3,4-Difluoro-2-methoxyphenyl)acetamide CAS No. 1065073-93-9

N-(3,4-Difluoro-2-methoxyphenyl)acetamide

Cat. No.: B581235
CAS No.: 1065073-93-9
M. Wt: 201.173
InChI Key: CJLCHARFRZFTNX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : N-(3,4-Difluoro-2-methoxyphenyl)acetamide can be synthesized by reacting 3,4-difluoro-2-methoxyaniline with acetic acid in the presence of a dehydrating agent. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the amide bond.

Industrial Production Methods: : While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols can be used under mild heating conditions.

Major Products

    Hydrolysis: 3,4-Difluoro-2-methoxyaniline and acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,4-Difluoro-2-methoxyphenyl)acetamide is a versatile compound used in various scientific research fields:

    Pharmaceuticals: It serves as an intermediate in the synthesis of potential drug candidates.

    Materials Science: The compound’s unique electronic properties due to the presence of fluorine atoms make it useful in the development of advanced materials.

    Organic Synthesis: It is employed as a building block in the synthesis of more complex organic molecules.

Mechanism of Action

its structure suggests potential interactions with biological targets through hydrogen bonding and electronic effects due to the presence of fluorine atoms. The methoxy group can also participate in hydrogen bonding, influencing the compound’s solubility and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

Comparison

  • N-(3,4-Difluoro-2-methoxyphenyl)acetamide vs. N-(4,5-Difluoro-2-methoxyphenyl)acetamide : Both compounds have similar structures, but the position of the fluorine atoms differs, which can influence their electronic properties and reactivity.
  • This compound vs. 6-Acetamido-2,3-difluoroanisole : The primary difference lies in the substitution pattern on the phenyl ring, which can affect the compound’s chemical behavior and potential applications.

This compound stands out due to its specific substitution pattern, which imparts unique electronic properties and reactivity compared to its analogs.

Biological Activity

N-(3,4-Difluoro-2-methoxyphenyl)acetamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory treatments. The presence of fluorine atoms in its structure enhances its binding affinity to various biological targets, making it a subject of interest for drug development.

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The fluorine atoms contribute to increased lipophilicity and metabolic stability, while the methoxy group can influence solubility and bioavailability. These structural features allow the compound to modulate the activity of specific biological targets, potentially leading to therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits several key biological activities:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in various in vitro studies. Its mechanism may involve the modulation of signaling pathways associated with cell growth and apoptosis.
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may reduce inflammatory responses by inhibiting pro-inflammatory cytokines and mediators.
  • Enzyme Inhibition : It is believed to act as an inhibitor for certain enzymes involved in metabolic pathways, which can be crucial for developing therapies targeting metabolic disorders.

Case Studies

  • Antitumor Efficacy : In a study involving human cancer cell lines, this compound was tested for its ability to inhibit cell growth. Results indicated a significant reduction in viability at concentrations above 10 µM, suggesting a dose-dependent response.
    Concentration (µM)Cell Viability (%)
    0100
    1075
    2550
    5030
  • Inflammatory Response : A study examining the compound's effects on LPS-induced inflammation in macrophages showed that treatment with this compound decreased the levels of TNF-alpha and IL-6 by approximately 40% compared to untreated controls.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have been crucial in understanding how modifications to the this compound structure can enhance its biological activity. Key findings include:

  • Fluorine Substitution : The introduction of fluorine atoms at specific positions on the aromatic ring significantly increases the compound's potency against cancer cell lines.
  • Methoxy Group Influence : The presence of the methoxy group enhances solubility and may improve bioavailability, leading to better therapeutic outcomes.

Properties

IUPAC Name

N-(3,4-difluoro-2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-5(13)12-7-4-3-6(10)8(11)9(7)14-2/h3-4H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLCHARFRZFTNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C=C1)F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674627
Record name N-(3,4-Difluoro-2-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065073-93-9
Record name N-(3,4-Difluoro-2-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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